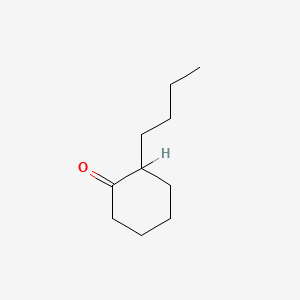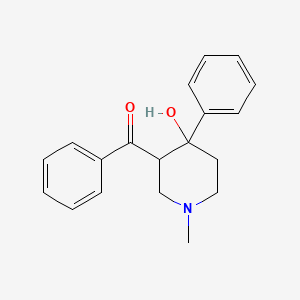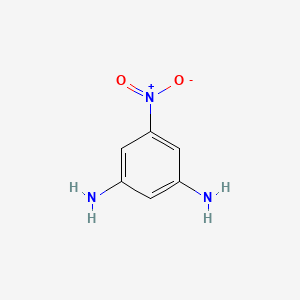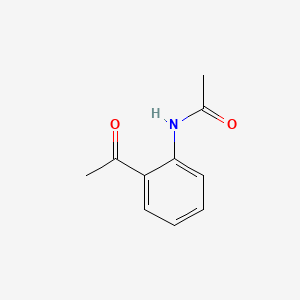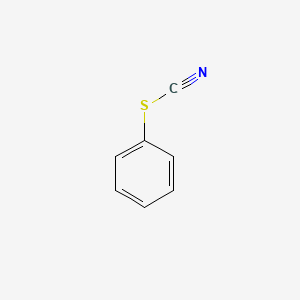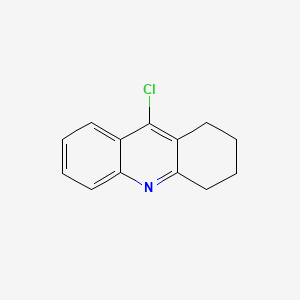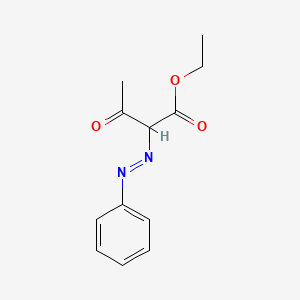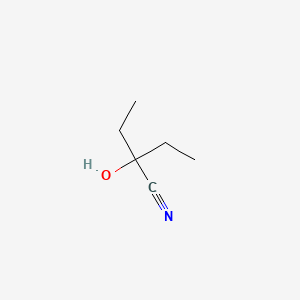
3-(Glutathion-S-yl)acétaminophène
Vue d'ensemble
Description
3-(Glutathion-S-yl)acetaminophen is a metabolite of acetaminophen, formed through the conjugation of acetaminophen with glutathione. This compound is primarily found in the bile and is a significant marker in the study of acetaminophen metabolism and toxicity .
Applications De Recherche Scientifique
3-(Glutathion-S-yl)acetaminophen has several applications in scientific research:
Mécanisme D'action
Target of Action
3-(Glutathion-S-yl)acetaminophen, also known as AA-Glutathione, is a biliary metabolite of acetaminophen . It is primarily targeted at the liver, where it is metabolized .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is formed when acetaminophen is metabolized in the liver and reacts with glutathione . This reaction is catalyzed by horseradish peroxidase .
Biochemical Pathways
The primary biochemical pathway involved in the action of 3-(Glutathion-S-yl)acetaminophen is the metabolism of acetaminophen in the liver. This process involves the oxidation of acetaminophen to intermediates that form polymers or conjugate with glutathione . The glutathione conjugate of acetaminophen is then excreted in the bile .
Pharmacokinetics
The pharmacokinetics of 3-(Glutathion-S-yl)acetaminophen involves its absorption, distribution, metabolism, and excretion (ADME). After a therapeutic dose, acetaminophen is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . This metabolite is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity .
Result of Action
The result of the action of 3-(Glutathion-S-yl)acetaminophen is the detoxification of the reactive metabolite NAPQI. This occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates .
Action Environment
The action of 3-(Glutathion-S-yl)acetaminophen is influenced by various environmental factors. For instance, the presence of other drugs, the individual’s health status, and genetic factors can affect the metabolism of acetaminophen and hence the formation of 3-(Glutathion-S-yl)acetaminophen. Furthermore, the availability of glutathione in the liver can also influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
3-(Glutathion-S-yl)acetaminophen plays a crucial role in biochemical reactions, particularly in the detoxification of acetaminophen. The formation of this compound involves the enzyme glutathione-S-transferase, which catalyzes the conjugation of acetaminophen with glutathione. This reaction helps in neutralizing the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is produced during the metabolism of acetaminophen by cytochrome P450 enzymes . The interaction between 3-(Glutathion-S-yl)acetaminophen and glutathione is essential for preventing cellular damage and maintaining cellular homeostasis.
Cellular Effects
3-(Glutathion-S-yl)acetaminophen has significant effects on various types of cells and cellular processes. In hepatocytes, the compound helps in mitigating the toxic effects of NAPQI by facilitating its excretion. This process is vital for protecting liver cells from oxidative stress and necrosis . Additionally, 3-(Glutathion-S-yl)acetaminophen influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species and maintaining the redox balance within the cells .
Molecular Mechanism
The molecular mechanism of 3-(Glutathion-S-yl)acetaminophen involves its interaction with various biomolecules. The compound binds to NAPQI, forming a less toxic conjugate that can be excreted from the body . This binding interaction is crucial for the detoxification process and helps in preventing the covalent binding of NAPQI to cellular proteins, which can lead to cellular damage and apoptosis . Additionally, 3-(Glutathion-S-yl)acetaminophen may influence enzyme activity by modulating the levels of glutathione and other antioxidants within the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Glutathion-S-yl)acetaminophen change over time. The stability and degradation of the compound are influenced by various factors, including the presence of enzymes and the cellular environment . Studies have shown that the formation of 3-(Glutathion-S-yl)acetaminophen is a dynamic process, with its levels fluctuating based on the rate of acetaminophen metabolism and the availability of glutathione . Long-term effects of the compound on cellular function include the maintenance of redox balance and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 3-(Glutathion-S-yl)acetaminophen vary with different dosages in animal models. At therapeutic doses, the compound helps in detoxifying acetaminophen and preventing liver damage . At higher doses, the levels of 3-(Glutathion-S-yl)acetaminophen may not be sufficient to neutralize the excess NAPQI, leading to hepatotoxicity and cellular damage . Studies have shown that the threshold for toxic effects is dependent on the balance between acetaminophen metabolism and the availability of glutathione .
Metabolic Pathways
3-(Glutathion-S-yl)acetaminophen is involved in several metabolic pathways, primarily related to the detoxification of acetaminophen. The compound is formed through the conjugation of acetaminophen with glutathione, catalyzed by glutathione-S-transferase . This reaction is part of the larger metabolic pathway involving the cytochrome P450 enzymes, which convert acetaminophen to NAPQI . The detoxification process also involves the excretion of 3-(Glutathion-S-yl)acetaminophen through the bile and urine .
Transport and Distribution
The transport and distribution of 3-(Glutathion-S-yl)acetaminophen within cells and tissues are facilitated by various transporters and binding proteins. The compound is transported from the liver to the kidneys and intestines through the bloodstream, where it is eventually excreted . The distribution of 3-(Glutathion-S-yl)acetaminophen is influenced by its binding to cellular proteins and its solubility in the cellular environment .
Subcellular Localization
3-(Glutathion-S-yl)acetaminophen is localized in various subcellular compartments, including the cytosol and mitochondria . The compound’s activity and function are influenced by its localization, with its primary role being the detoxification of NAPQI and the maintenance of redox balance within the cells . The targeting of 3-(Glutathion-S-yl)acetaminophen to specific compartments is facilitated by post-translational modifications and the presence of targeting signals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Glutathion-S-yl)acetaminophen is synthesized in vivo through the metabolism of acetaminophen. The process involves the oxidation of acetaminophen by cytochrome P-450 enzymes to form a reactive intermediate, which subsequently reacts with glutathione to yield 3-(Glutathion-S-yl)acetaminophen.
Industrial Production Methods: There are no large-scale industrial production methods for 3-(Glutathion-S-yl)acetaminophen, as it is primarily studied in a research context. The compound is typically isolated from biological samples using preparative high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Glutathion-S-yl)acetaminophen undergoes various chemical reactions, including:
Substitution: The glutathione moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Cytochrome P-450 enzymes are the primary oxidizing agents in the formation of 3-(Glutathion-S-yl)acetaminophen.
Substitution Reagents: Nucleophiles such as thiols can react with the glutathione moiety.
Major Products: The primary product of the reaction between acetaminophen and glutathione is 3-(Glutathion-S-yl)acetaminophen. Further reactions can lead to various oxidized or substituted derivatives.
Comparaison Avec Des Composés Similaires
Acetaminophen: The parent compound from which 3-(Glutathion-S-yl)acetaminophen is derived.
N-acetylcysteine Conjugates: Similar detoxification products formed through conjugation with N-acetylcysteine.
Other Glutathione Conjugates: Compounds formed through the conjugation of various drugs with glutathione.
Uniqueness: 3-(Glutathion-S-yl)acetaminophen is unique due to its specific formation from acetaminophen and its role as a biomarker for acetaminophen-induced liver toxicity. Its study provides valuable insights into the detoxification pathways and mechanisms of drug-induced liver injury .
Propriétés
IUPAC Name |
(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNAXGMNFCUWCI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983464 | |
| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64889-81-2 | |
| Record name | 3-(Glutathion-S-yl)acetaminophen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64889-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Glutathion-S-yl)acetaminophen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064889812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-GLUTATHIONYLACETAMINOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3YTW02XCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-(Glutathion-S-yl)acetaminophen formed and what is its significance in acetaminophen metabolism?
A: 3-(Glutathion-S-yl)acetaminophen is formed when the toxic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), reacts with reduced glutathione (GSH). This reaction is a crucial detoxification pathway for acetaminophen. [, ] While NAPQI preferentially polymerizes, it can be reduced by GSH to form acetaminophen or, primarily, react with GSH to form 3-(Glutathion-S-yl)acetaminophen. [] This conjugation effectively neutralizes NAPQI, preventing its harmful interactions with cellular proteins and reducing the risk of liver damage. []
Q2: What are the structural characteristics of 3-(Glutathion-S-yl)acetaminophen and how are they confirmed?
A: 3-(Glutathion-S-yl)acetaminophen consists of acetaminophen with a glutathione molecule attached via a sulfur linkage. Fast Atom Bombardment Mass Spectrometry (FAB/MS) and FAB/MS/MS analyses revealed a prominent [MH]+ ion at m/z 457, confirming its molecular weight. [] Characteristic fragment ions observed during MS/MS, including losses of glycine and glutamic acid moieties, further validated the presence of the glutathione group in the molecule. []
Q3: Can you elaborate on the role of horseradish peroxidase in studying the formation and reactions of 3-(Glutathion-S-yl)acetaminophen?
A: Horseradish peroxidase is an enzyme used to study the oxidation of acetaminophen in vitro. [] Research shows that horseradish peroxidase catalyzes the polymerization of acetaminophen, but the addition of GSH to the reaction leads to a decrease in polymerization and the formation of GSH-acetaminophen conjugates, including 3-(Glutathion-S-yl)acetaminophen and 3-(Glutathion-S-yl)diacetaminophen. [] Interestingly, horseradish peroxidase can also catalyze the polymerization of synthetic 3-(Glutathion-S-yl)acetaminophen to a dimer conjugate, although at a slower rate compared to acetaminophen. [] These findings highlight the complex interplay between acetaminophen, GSH, and their oxidized intermediates in a system mimicking peroxidase-catalyzed oxidative metabolism.
Q4: Beyond 3-(Glutathion-S-yl)acetaminophen, are there other glutathione conjugates formed during acetaminophen metabolism?
A: Yes, in addition to 3-(Glutathion-S-yl)acetaminophen, other glutathione conjugates like 3-(Glutathion-S-yl)diacetaminophen and 3-(Diglutathion-S-yl)diacetaminophen have been identified in reaction mixtures containing acetaminophen and GSH under peroxidase-catalyzed oxidation. [] Specifically, in the presence of equimolar concentrations of acetaminophen and synthetic 3-(Glutathion-S-yl)acetaminophen, these di-conjugates become the major products, accounting for approximately 95% of the total. [] This emphasizes the diversity of products formed during the detoxification process of acetaminophen.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


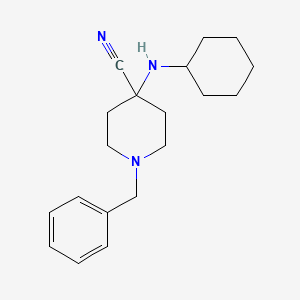

![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)
